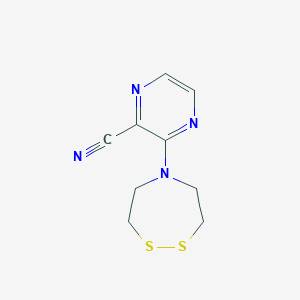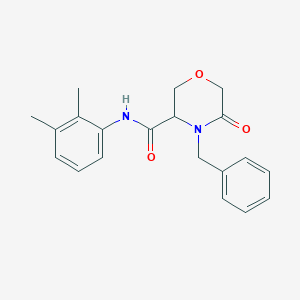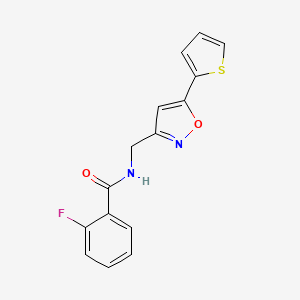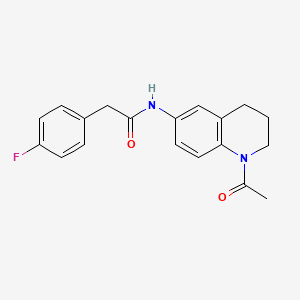
2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
説明
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene . 2-oxo-N-(4-(pyrimidin-4-yloxy/thio)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives are disclosed for use in the prevention and/or treatment of proliferative cell diseases and conditions including cancers .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with H2O in acidic solution . The carbonyl of the starting material was protonated in the presence of H2SO4, which facilitated nucleophilic addition of a water molecule to it .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
A series of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles were synthesized . Their antiproliferative activity was studied. Substituents in the pyridine ring 5- and 6-positions influenced the activity of the molecules .科学的研究の応用
Kinase Inhibition
2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide derivatives have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate improved enzyme potency and aqueous solubility, leading to enhanced kinase selectivity. This is particularly relevant in cancer research, as one derivative showed complete tumor stasis in a Met-dependent gastric carcinoma model, advancing it to phase I clinical trials (Schroeder et al., 2009).
Fluorescence Properties
Research into 2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide derivatives has also explored their fluorescent properties. For instance, a study on 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides revealed the formation of fluorescent compounds, highlighting their potential in spectral-luminescence applications (Ershov et al., 2015).
Antimicrobial and Antifungal Agents
Derivatives of 6-oxo-pyridine-3-carboxamide, a closely related compound, have shown promising results as antibacterial and antifungal agents. Their synthesis and in vitro antimicrobial evaluation displayed broad-spectrum activity, comparable to known drugs like Ampicillin and Gentamicin against certain bacteria (El-Sehrawi et al., 2015).
Cancer Treatment
N-carbamoyl derivatives of 6-oxo-1,2-dihydropyridine-3-carboxamide have been studied for their potential as cancer treatment agents. These derivatives demonstrated cytotoxic activity against fibroblast growth factor 1 (FGF1), a factor implicated in various human cancers. Molecular docking studies confirmed their interaction with FGF1, suggesting their efficacy as anticancer agents (Misra et al., 2017).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of various 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives has provided insights into their chemical properties and potential applications. This includes studies on their crystal structures and synthesis methods, contributing to a better understanding of their chemical behavior and potential industrial applications (Wiedemann & Grohmann, 2009).
作用機序
将来の方向性
The future directions of 2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide research could involve further exploration of its potential in the prevention and/or treatment of proliferative cell diseases and conditions including cancers . Additionally, more research could be done to understand its mechanism of action and to optimize its synthesis process.
特性
IUPAC Name |
2-oxo-N-phenyl-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-10(7-4-8-13-11)12(16)14-9-5-2-1-3-6-9/h1-8H,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCBGRZRDXWZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2615913.png)
![4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2615914.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2615915.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2615919.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2615922.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2615923.png)


![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2615926.png)
